

# A Comparative Guide to (E/Z)-GSK5182 and Other ERRy Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | (E/Z)-GSK5182 |           |  |  |  |
| Cat. No.:            | B15612324     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **(E/Z)-GSK5182** with other notable Estrogen-Related Receptor gamma (ERRy) inverse agonists. The information presented is based on available experimental data to assist researchers in selecting the most appropriate compound for their studies.

## Introduction to ERRy and Inverse Agonists

Estrogen-Related Receptor gamma (ERRy) is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism, including mitochondrial biogenesis and hepatic gluconeogenesis. Unlike typical receptors, ERRy is constitutively active, meaning it promotes gene transcription without the need for a natural ligand. Inverse agonists are a class of ligands that bind to a constitutively active receptor and reduce its basal activity. In the context of ERRy, inverse agonists are valuable tools for studying its physiological functions and represent potential therapeutic agents for metabolic diseases and certain cancers.

**(E/Z)-GSK5182** is a well-characterized, highly selective, and orally active ERRγ inverse agonist.[1][2] It is a racemic mixture of the (E) and (Z) isomers. This guide compares **(E/Z)-GSK5182** with other known ERRγ inverse agonists: DY40, compound 15g, 4-hydroxytamoxifen (4-OHT), and diethylstilbestrol (DES).

# **Quantitative Comparison of ERRy Inverse Agonists**



The following table summarizes the key quantitative data for the selected ERRy inverse agonists. It is important to note that the potency values (IC50/EC50) can vary depending on the specific assay conditions.

| Compound                           | Туре                                         | IC50/EC50<br>(ERRy)                                                                         | Selectivity<br>Profile                                                                  | Reference |
|------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----------|
| (E/Z)-GSK5182                      | Racemic mixture<br>of (E) and (Z)<br>isomers | 79 nM (IC50)                                                                                | Highly selective for ERRγ over ERRα and ERα.                                            | [1][2]    |
| DY40<br>(Compound 4a)              | Synthetic small molecule                     | 10 nM (IC50)                                                                                | Potent ERRy inverse agonist; also shows activity on ERRβ.                               | [4]       |
| Compound 15g                       | Synthetic small<br>molecule                  | 440 nM (IC50)                                                                               | Excellent selectivity over ERRα (>10 μM), ERRβ (>10 μM), and ERα (10 μM).[5]            | [5][6]    |
| 4-<br>Hydroxytamoxife<br>n (4-OHT) | Tamoxifen<br>metabolite                      | 50 nM (EC50,<br>coactivator<br>disruption<br>assay); 35 nM<br>(Kd, direct<br>binding assay) | Binds to ERRy and ERRβ; also a well-known selective estrogen receptor modulator (SERM). | [7]       |
| Diethylstilbestrol<br>(DES)        | Synthetic<br>nonsteroidal<br>estrogen        | 700 nM (EC50,<br>coactivator<br>disruption assay)                                           | Binds to ERRy<br>and ERRB; also<br>a potent<br>estrogen<br>receptor agonist.            | [7]       |



## **Mechanism of Action and Downstream Effects**

ERRy inverse agonists function by binding to the ligand-binding domain (LBD) of the receptor. This binding induces a conformational change that prevents the recruitment of coactivators, thereby repressing the constitutive transcriptional activity of ERRy.

**(E/Z)-GSK5182** has been shown to not only inhibit the transcriptional activity of ERRy but also to increase the protein stability of the receptor by inhibiting its ubiquitination.[8][9] This leads to an accumulation of inactive ERRy, further contributing to the suppression of its downstream signaling.

4-Hydroxytamoxifen (4-OHT), a well-known selective estrogen receptor modulator (SERM), also acts as an inverse agonist for ERRy.[7] Its mechanism of action on ERRy is similar to GSK5182, involving the disruption of coactivator binding. However, its activity is not exclusive to ERRy, which is a critical consideration for its use as a specific research tool.

DY40 is highlighted as a particularly potent ERRy inverse agonist based on its low nanomolar IC50 value in a cell-based reporter gene assay.[4]

Compound 15g is a promising inverse agonist with excellent selectivity, which is advantageous for minimizing off-target effects in experimental systems.[5][6]

# **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of common assays used to characterize ERRy inverse agonists.

## **ERRy Reporter Gene Assay**

This cell-based assay is used to measure the ability of a compound to inhibit the transcriptional activity of ERRy.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ERRy response elements (ERREs). Cells are co-transfected with plasmids expressing ERRy and the reporter construct. In the presence of an inverse agonist, the constitutive activity of ERRy is suppressed, leading to a decrease in the expression of the reporter gene, which can be quantified by measuring the luciferase activity.



#### **Example Protocol Outline:**

- Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are commonly used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Transfection: Cells are seeded in multi-well plates and co-transfected with an ERRy
  expression vector and a luciferase reporter plasmid containing ERREs using a transfection
  reagent like Lipofectamine. A control plasmid expressing Renilla luciferase is often cotransfected for normalization of transfection efficiency.
- Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with various concentrations of the test compounds (e.g., GSK5182, DY40) or vehicle control.
- Luciferase Assay: Following an incubation period (e.g., 24 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dualluciferase reporter assay system.
- Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity.
   The inhibitory concentration (IC50) is calculated by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

## **Competitive Binding Assay**

This assay determines the affinity of a compound for the ERRy ligand-binding domain.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ERRy protein. A decrease in the amount of bound radioligand in the presence of the test compound indicates binding.

#### Example Protocol Outline:

- Preparation of ERRy: The ligand-binding domain of ERRy is expressed and purified.
- Binding Reaction: A constant concentration of a radiolabeled ligand known to bind ERRy
  (e.g., [3H]-4-OHT) is incubated with the purified ERRy protein in the presence of increasing
  concentrations of the unlabeled test compound.



- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like size-exclusion chromatography or filter binding assays.
- Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value is determined, from which the inhibition constant (Ki) can be calculated.

## **Visualizing the Pathways and Workflows**

To better understand the concepts discussed, the following diagrams illustrate the ERRy signaling pathway and the experimental workflows.



Click to download full resolution via product page

Caption: ERRy Signaling Pathway and Inverse Agonist Inhibition.





Click to download full resolution via product page

Caption: Workflow for an ERRy Reporter Gene Assay.

## Conclusion



**(E/Z)-GSK5182** is a potent and selective ERRy inverse agonist that serves as a valuable research tool. When selecting an ERRy inverse agonist, researchers should consider factors such as potency, selectivity, and the specific experimental context. For studies requiring high potency, DY40 may be a suitable choice, although its activity on ERRβ should be noted. For applications demanding high selectivity to minimize off-target effects, compound 15g presents a strong alternative. 4-OHT and DES, while effective at inhibiting ERRy, have significant activities on estrogen receptors, which may confound results in certain experimental systems. The unique mechanism of **(E/Z)-GSK5182** involving the stabilization of the inactive receptor provides an additional layer of regulation that may be of interest for specific research questions. Careful consideration of these factors will enable the selection of the most appropriate ERRy inverse agonist for advancing our understanding of this important nuclear receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel inverse agonists of estrogen-related receptors ERRy and ERRβ -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Selective ERRy Inverse Agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRy via Inhibition of Ubiquitination PMC [pmc.ncbi.nlm.nih.gov]



- 9. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRy via Inhibition of Ubiquitination PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to (E/Z)-GSK5182 and Other ERRy Inverse Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612324#comparing-e-z-gsk5182-with-other-err-inverse-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com